(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808512
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid

CAS No.:

Cat. No.: VC13808512

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid -

Specification

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Standard InChI Key AGHHOHWABGIJAB-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCOC[C@@H](C1)C(=O)O
SMILES CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom. The Boc group (-OC(O)O-tert-butyl) is appended to the nitrogen at position 4, while a carboxylic acid (-COOH) resides at the 6-position. The (6R) configuration denotes the stereochemistry at carbon 6, critical for its interactions in chiral environments.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₁H₁₉NO₅
Molecular weight245.27 g/mol
IUPAC name(6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
SMILESCC(C)(C)OC(=O)N1CCOC[C@@H](C1)C(=O)O

Stereochemical Considerations

The (6R) configuration is pivotal for the compound’s biological activity and synthetic utility. Computational studies using PubChem’s 3D conformer data reveal a chair-like conformation for the oxazepane ring, with the Boc and carboxylic acid groups occupying equatorial positions to minimize steric strain .

Synthesis and Analytical Characterization

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1CyclizationDCC, DMAP, THF, 0°C to RT
2Boc ProtectionBoc₂O, NaHCO₃, DCM, RT
3Oxidation/HydrolysisKMnO₄, H₂O/NaOH; or H₃O⁺, Δ

Analytical Data

PubChem provides computed spectral data, including:

  • MS (ESI): Predicted m/z 246.1 [M+H]⁺.

  • NMR (Predicted): δ 1.4 ppm (s, 9H, tert-butyl), δ 4.2–3.8 ppm (m, 4H, OCH₂ and NCH₂), δ 3.5 ppm (t, 1H, CH-COO⁻) .

Chemical Reactivity and Applications

Reactivity Profile

  • Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to yield the free amine.

  • Carboxylic Acid Derivatives: Forms esters, amides, or acyl chlorides for further functionalization.

  • Ring-Opening Reactions: Susceptible to nucleophilic attack at the β-position of the ether oxygen.

Applications in Medicinal Chemistry

  • Peptidomimetics: Serves as a constrained proline analog to enhance peptide stability .

  • Enzyme Inhibitors: The oxazepane scaffold is explored in kinase and protease inhibitor design.

  • Prodrug Development: Carboxylic acid group facilitates prodrug conjugation via ester linkages.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBiological Relevance
1,4-Oxazepane-6-carboxylic acidLacks Boc group; free amineAnticonvulsant lead
(6S)-Boc-oxazepane-6-carboxylic acidOpposite configuration at C6Altered receptor binding
1,4-Diazepane-6-carboxylic acidAdditional nitrogen in ringEnhanced basicity

Future Directions and Challenges

  • Stereoselective Synthesis: Developing asymmetric catalytic methods for (6R)-configured derivatives.

  • Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial or anticancer potential.

  • Scale-Up Challenges: Optimizing Boc protection-deprotection cycles for industrial production.

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